Compound Description: Rimonabant, also known as SR141716A, is a selective cannabinoid receptor type 1 (CB1) antagonist. Its chemical name is 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. Rimonabant has been investigated for its potential therapeutic effects in various conditions, including obesity, addiction, and metabolic disorders. It has demonstrated efficacy in reducing food intake, promoting weight loss, and improving certain metabolic parameters. [, ]
Relevance: Rimonabant shares several key structural features with the target compound N-(3-chlorophenyl)-N'-[1-(2-thienylmethyl)-4-piperidinyl]urea, including a substituted phenyl ring, a urea or carboxamide linker, and a piperidine ring. Both compounds also contain chlorine substituents on their aromatic rings. This structural similarity suggests that they may share some pharmacophoric features and potentially interact with similar biological targets. [, ]
Compound Description: This compound (9n) is a derivative of rimonabant designed to develop improved radioligands for imaging brain CB1 receptors. It exhibits high affinity and selectivity for CB1 receptors (Ki = 15.7 nM). []
Relevance: Like rimonabant and the target compound, 9n contains a pyrazole ring, a carboxamide linker, and a substituted phenyl ring, highlighting structural elements potentially important for CB1 receptor affinity. The presence of the cyanocyclohexyl group in 9n, as opposed to the thienylmethylpiperidinyl group in the target compound, suggests potential modifications for influencing receptor subtype selectivity. []
Compound Description: Compound 9m is another rimonabant derivative studied for its binding affinity to both CB1 receptors and the 18 kDa translocator protein (TSPO). It shows affinity for both targets, with a higher affinity for TSPO (Ki = 29 nM) compared to CB1 receptors (Ki = 62 nM). []
Relevance: This compound highlights the importance of subtle structural changes in modulating target selectivity within a series of related compounds. The presence of the cyanotetrahydro-2H-pyranyl group in 9m, compared to the thienylmethylpiperidinyl group in the target compound, illustrates how even slight modifications can significantly influence binding affinity for different targets, in this case, shifting selectivity from CB1 receptors to TSPO. []
Fenobam
Compound Description: Fenobam [N-(3-chlorophenyl)-N′-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea] is a nonbenzodiazepine anxiolytic drug that acts as a potent, selective, and noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5). [, , ] Fenobam has been shown to possess analgesic properties in animal models and has undergone clinical trials for the treatment of anxiety and pain. It exhibits a unique pharmacological profile compared with benzodiazepines and has been suggested as a potential therapeutic option for conditions associated with mGlu5 receptor dysfunction. [, , ]
Relevance: Fenobam and the target compound both feature a 3-chlorophenylurea moiety. This structural similarity suggests that both molecules might interact with similar binding pockets in their respective targets, even though their overall structures and pharmacological profiles differ. The presence of the imidazole ring in fenobam, in contrast to the piperidine ring in the target compound, underscores the potential for structural diversity within a common pharmacophore and highlights the impact of such modifications on target selectivity and pharmacological activity. [, , ]
PSNCBAM-1
Compound Description: PSNCBAM-1 [1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea] is an allosteric antagonist of the CB1 receptor. It has been shown to attenuate the effects of various CB1 receptor ligands, including agonists and inverse agonists. [, ] Studies suggest that PSNCBAM-1 exhibits a unique mechanism of action, potentially offering therapeutic benefits over traditional orthosteric CB1 receptor antagonists. [, ]
Relevance: PSNCBAM-1, like the target compound, contains a chlorophenylurea moiety, suggesting that this structural feature might be a common pharmacophore for interacting with certain receptor types or binding sites. This shared structural element highlights the importance of exploring the potential interactions of the target compound with CB1 receptors, given the established activity of PSNCBAM-1 as an allosteric modulator at this target. [, ]
SB 200646A
Compound Description: SB 200646A is a selective antagonist of the serotonin receptors 5-HT2C and 5-HT2B. It has shown efficacy in preclinical models of anxiety and other psychiatric disorders. []
Relevance: SB 200646A, with its N-(1-methyl-5-indolyl)-N'-(3-pyridyl)urea structure, emphasizes the diversity of biological targets potentially addressed by compounds containing a urea linker. Although structurally distinct from the target compound, SB 200646A highlights the importance of evaluating the target compound for potential activity at various serotonin receptor subtypes, particularly those within the 5-HT2 family. []
Compound Description: TPPU is a soluble epoxide hydrolase (sEH) inhibitor. In a study investigating its potential to alleviate diabetes-aggravated Alzheimer's disease-like symptoms, TPPU demonstrated beneficial effects on memory, oxidative stress, and inflammation in a rat model. []
Relevance: TPPU, featuring a piperidinylurea core, highlights the structural diversity possible while retaining the urea linker present in the target compound. This comparison emphasizes that compounds with seemingly similar structural elements can exhibit distinct pharmacological profiles and target different biological pathways. []
Compound Description: This compound demonstrated insecticidal and fungicidal activities in preliminary biological tests. []
Relevance: While structurally distinct from the target compound, the presence of a urea linker and chlorine substituents in this compound emphasizes the potential for diverse biological activities within a series of structurally related compounds. The different substituents and their spatial arrangement within the molecule likely contribute to the observed differences in biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.